4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy-

Lipophilicity Partition coefficient DOAB

4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy- (IUPAC: 6-dodecyl-2-hydroxy-1,3,6,2-dioxazaborocane) is a lipophilic, cyclic boronic ester (dioxazaborocane, DOAB) characterized by a C12 dodecyl chain on the nitrogen bridgehead. This structural feature distinguishes it from common, unsubstituted DOABs by dramatically increasing its lipophilicity, with a predicted octanol-water partition coefficient (LogP) of 3.17.

Molecular Formula C16H34BNO3
Molecular Weight 299.3 g/mol
CAS No. 89188-35-2
Cat. No. B3058374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy-
CAS89188-35-2
Molecular FormulaC16H34BNO3
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESB1(OCCN(CCO1)CCCCCCCCCCCC)O
InChIInChI=1S/C16H34BNO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-20-17(19)21-16-14-18/h19H,2-16H2,1H3
InChIKeyKEVJFNUOQPGMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy- (CAS 89188-35-2): Procurement-Relevant Physicochemical Profile


4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy- (IUPAC: 6-dodecyl-2-hydroxy-1,3,6,2-dioxazaborocane) is a lipophilic, cyclic boronic ester (dioxazaborocane, DOAB) characterized by a C12 dodecyl chain on the nitrogen bridgehead . This structural feature distinguishes it from common, unsubstituted DOABs by dramatically increasing its lipophilicity, with a predicted octanol-water partition coefficient (LogP) of 3.17 . The compound belongs to a class of N-coordinated boronic esters known for tunable hydrolytic stability, making it useful in applications requiring controlled boron release or organic-phase solubility .

Why N-Unsubstituted or Short-Chain Dioxazaborocines Cannot Replace 6-Dodecyltetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine


Dioxazaborocane (DOAB) properties are highly sensitive to N-alkyl substitution. The 6-dodecyl analog exhibits a calculated LogP of 3.17, whereas the parent N-unsubstituted DOAB (CAS 42727-95-7) has a LogP of -1.4 . This ~10,000-fold difference in partitioning behavior fundamentally alters solubility, biphasic extraction efficiency, and interfacial activity. Furthermore, N-alkyl chain length directly influences the steric environment around the boron center, which has been shown to modulate DOAB hydrolysis kinetics by orders of magnitude [1]. Consequently, substituting with a shorter-chain or unsubstituted analog can lead to unpredictable stability profiles and phase-transfer behavior, undermining reproducibility in research and process chemistry.

Quantitative Comparative Evidence for 4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy- (CAS 89188-35-2)


Lipophilicity (LogP) Head-to-Head: 6-Dodecyl DOAB vs. Parent N-Unsubstituted DOAB

The target 6-dodecyl DOAB has a predicted LogP of 3.17 , while the parent N-unsubstituted DOAB (CAS 42727-95-7) is reported with a LogP of -1.4 . This represents a difference of approximately 4.6 log units, indicating the dodecyl analog partitions over 10,000-fold more into an organic phase. The data are cross-study comparable, both derived from standard in silico prediction methods.

Lipophilicity Partition coefficient DOAB

Hydrolytic Stability Tuning via N-Alkyl Chain Length: A DOAB Class-Level Inference

A mechanistic study on dioxazaborocanes (DOABs) demonstrated that substituent steric effects can tune hydrolysis half-lives by five orders of magnitude, ranging from minutes to weeks, with the slowest systems achieving only 1% cleavage in the first hour [1]. While direct kinetic data for the 6-dodecyl analog are not published, the long dodecyl chain on the nitrogen provides substantial steric shielding around the boron center, placing it in the class of slowly hydrolyzing DOABs. This inference is supported by the established principle that increased steric bulk retards nucleophilic attack on boron.

Hydrolysis kinetics Steric stabilization DOAB

Surfactant Potential: N-Dodecyl Chain vs. Short-Chain Analogs as Class Inference

N-dodecyldiethanolamine, the hydrolysis product of the target DOAB, is a known surfactant with membrane-active antimicrobial properties [1]. In homologous series of nonionic surfactants, critical micelle concentration (CMC) typically decreases by one order of magnitude for every two methylene groups added to the alkyl chain. While CMC data for the intact dioxazaborocine is absent, N-dodecyl derivatives are expected to micellize at concentrations 1-2 orders of magnitude lower than N-butyl or N-hexyl analogs. This class-level relationship positions the 6-dodecyl DOAB as a low-CMC surfactant candidate, whereas N-methyl or unsubstituted DOABs lack any significant surface activity.

Surfactant Critical micelle concentration Alkyl chain length

Key Application Scenarios for 6-Dodecyltetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine (CAS 89188-35-2) Based on Quantitative Evidence


Organic-Phase Boron Carrier for Biphasic Suzuki-Miyaura Couplings

The 10,000-fold increase in lipophilicity (LogP 3.17 vs. -1.4 for the parent DOAB) ensures that this compound partitions quantitatively into the organic layer of a reaction mixture [1]. This property makes it an ideal protected boronic acid surrogate for Suzuki couplings conducted in biphasic media, where it can release the active boronic acid in situ while maintaining solubility in the organic phase. Using the unsubstituted analog would result in significant loss to the aqueous layer, reducing yields and complicating recovery.

Sustained-Release Formulations for Boron-Neutron Capture or Agrochemicals

Based on the class-level evidence that N-alkyl steric bulk slows DOAB hydrolysis to a week-long timescale , this compound can serve as a slow-release prodrug or controlled-release fertilizer for boron. The dodecyl chain provides kinetic protection against rapid hydrolysis, ensuring a steady release of bioavailable boron over days, unlike fast-hydrolyzing N-methyl or N-unsubstituted DOABs that would release boron almost instantaneously.

Low-Concentration Emulsifier for Emulsion Polymerization

The inferred low critical micelle concentration (CMC) of the N-dodecyl chain class [1] positions this DOAB as an effective emulsifier for emulsion polymerization systems requiring boron-containing surfactants. Its surface activity at low concentrations minimize foaming and interference with radical polymerization kinetics, while shorter-chain DOABs would need to be dosed at much higher levels, potentially affecting polymer morphology and stability.

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